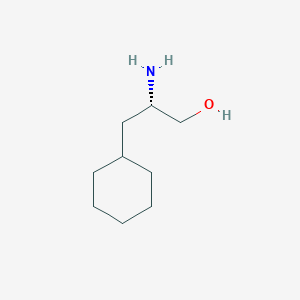

(S)-2-Amino-3-cyclohexylpropan-1-ol

Descripción general

Descripción

El 1-Hidroxi-2-Amino-3-Ciclohexilpropano es un compuesto orgánico que pertenece a la clase de 1,2-aminoalcoholes. Estos compuestos se caracterizan por una cadena alquílica con un grupo amina unido al primer átomo de carbono y un grupo alcohol unido al segundo átomo de carbono . La fórmula molecular del 1-Hidroxi-2-Amino-3-Ciclohexilpropano es C9H19NO, y tiene un peso molecular de 157.2533 g/mol .

Métodos De Preparación

La síntesis del 1-Hidroxi-2-Amino-3-Ciclohexilpropano se puede lograr a través de varias rutas. Un método común involucra la reducción del 2-Amino-3-Ciclohexilpropanal utilizando un agente reductor como el borohidruro de sodio (NaBH4) o el hidruro de aluminio y litio (LiAlH4) bajo condiciones controladas . Otro enfoque es la hidrogenación catalítica de la 2-Amino-3-Ciclohexilpropanona utilizando un catalizador de paladio bajo gas hidrógeno . Los métodos de producción industrial pueden implicar el uso de reactores de flujo continuo para optimizar el rendimiento y la pureza.

Análisis De Reacciones Químicas

El 1-Hidroxi-2-Amino-3-Ciclohexilpropano sufre varias reacciones químicas, que incluyen:

Sustitución: El grupo amina puede sufrir reacciones de sustitución nucleofílica con haluros de alquilo para formar derivados N-alquilo.

Los reactivos y condiciones comunes utilizados en estas reacciones incluyen catalizadores ácidos o básicos, temperaturas variables y disolventes como el etanol o el metanol. Los principales productos formados a partir de estas reacciones incluyen 2-Amino-3-Ciclohexilpropanona, 2-Amino-3-Ciclohexilpropanol y derivados N-alquilo .

Aplicaciones Científicas De Investigación

El 1-Hidroxi-2-Amino-3-Ciclohexilpropano tiene varias aplicaciones de investigación científica:

Mecanismo De Acción

El mecanismo de acción del 1-Hidroxi-2-Amino-3-Ciclohexilpropano implica su interacción con objetivos moleculares y vías específicas. Se sabe que el compuesto inhibe la enzima renina, que juega un papel crucial en el sistema renina-angiotensina . Al inhibir la renina, el compuesto puede modular la presión arterial y el equilibrio de líquidos en el cuerpo . Además, puede interactuar con otras enzimas y receptores, lo que lleva a diversos efectos biológicos .

Comparación Con Compuestos Similares

El 1-Hidroxi-2-Amino-3-Ciclohexilpropano se puede comparar con otros compuestos similares, como:

2-Amino-3-Ciclohexilpropanol: Similar en estructura pero carece del grupo hidroxilo en el primer átomo de carbono.

2-Amino-3-Ciclohexilpropanona: Contiene un grupo carbonilo en lugar de un grupo hidroxilo en el primer átomo de carbono.

Derivados N-alquilo: Formados al sustituir el grupo amina con varios grupos alquilo.

La singularidad del 1-Hidroxi-2-Amino-3-Ciclohexilpropano radica en su combinación específica de grupos funcionales, que confieren propiedades químicas y biológicas distintas .

Actividad Biológica

(S)-2-Amino-3-cyclohexylpropan-1-ol, also known as (S)-ACCP, is an organic compound with significant potential in various biological and biochemical applications. This article explores its biological activity, mechanisms of action, and potential therapeutic uses, supported by relevant data and research findings.

Chemical Structure and Properties

This compound is characterized by its molecular formula and a molar mass of approximately 171.25 g/mol. The compound features a cyclohexyl group attached to a propanol backbone, with both an amino group and a hydroxyl group present. This unique structure allows for diverse interactions with biological targets, particularly enzymes and proteins.

Potential Enzyme Interactions

Research indicates that (S)-ACCP can act as a biochemical probe for studying enzyme mechanisms and protein interactions. Its ability to mimic L-alanine may allow it to bind to active sites of enzymes, potentially altering their activity. Further investigations are needed to elucidate the specific enzymes affected by (S)-ACCP and the consequent biological pathways involved.

Applications in Medicinal Chemistry

This compound has garnered attention in medicinal chemistry for its potential applications as an intermediate in pharmaceutical synthesis. Its unique functional groups provide versatility for creating novel compounds with therapeutic properties. Studies have indicated that it might play a role in drug development, particularly in designing new functional materials.

Research Findings and Case Studies

Several studies have explored the biological activity of (S)-ACCP:

- Enzyme Activity Modulation : A study demonstrated that (S)-ACCP could modulate the activity of certain enzymes involved in metabolic pathways, although specific enzymes were not identified. This modulation suggests a broader role in influencing metabolic processes.

- Therapeutic Potential : In vitro studies indicated that (S)-ACCP might exhibit anti-inflammatory properties, making it a candidate for further exploration in treating inflammatory diseases. However, comprehensive clinical studies are required to validate these findings.

- Catalytic Applications : Research has shown that derivatives of (S)-ACCP can serve as effective catalysts in organic synthesis reactions, enhancing yields and selectivity in producing complex molecules .

Data Table: Comparison of Biological Activity

| Compound Name | Molecular Formula | Biological Activity Description |

|---|---|---|

| This compound | C9H19NO | Potential enzyme modulator; anti-inflammatory properties |

| 1-Hydroxy-2-Amino-3-Cyclohexylpropane | C9H19NO | Similar structure; potential for similar biological interactions |

| (S)-Cyclohexylalaninol | C9H19NO | Lacks propanol structure; different reactivity patterns |

Propiedades

IUPAC Name |

(2S)-2-amino-3-cyclohexylpropan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO/c10-9(7-11)6-8-4-2-1-3-5-8/h8-9,11H,1-7,10H2/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWDRYURVUDZKSG-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)CC(CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC(CC1)C[C@@H](CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.